

Comparing the efficacy of Cycloastragenol and TA-65 in scientific literature

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Compound of Interest

Compound Name: Cycloastragenol

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An Objective Comparison of **Cycloastragenol** and TA-65 in Scientific Literature

Introduction

In the realm of aging research and cellular health, the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, has emerged as a key area of investigation. Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to cellular aging and senescence. **Cycloastragenol** (CAG) and TA-65 are two compounds derived from the root of *Astragalus membranaceus* that have garnered significant attention for their potential to activate telomerase and, consequently, combat age-related cellular decline. This guide provides an objective comparison of their efficacy as documented in scientific literature, targeting researchers, scientists, and drug development professionals.

Cycloastragenol is a naturally occurring small molecule, a triterpenoid saponin, that is considered the active aglycone of astragaloside IV.[1][2] TA-65 is a proprietary dietary supplement that is also derived from *Astragalus membranaceus* and is described as a small molecule telomerase activator.[3][4][5] While the exact composition of TA-65 is not publicly disclosed, it is understood to contain a substance related to **cycloastragenol** in a formulation designed for enhanced bioavailability.[6][7][8]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from key studies on the effects of **Cycloastragenol** and TA-65 on telomerase activation and telomere length.

Table 1: In Vitro and In Vivo Studies on Cycloastragenol (CAG)

Study Type	Model System	Concentration/ Dose	Key Findings	Reference
In Vitro	Human Neonatal Keratinocytes (HEKn)	3 μ M	Greatest telomerase activation, similar to Epidermal Growth Factor (EGF) at 50 ng/ml. Doubled cell growth after 6 days of treatment.	[9]
In Vitro	PC12 cells, primary cortical and hippocampal neurons	0.1-0.3 μ M	Induced telomerase activity.	[9]
In Vitro	Mouse Embryonic Fibroblasts (MEFs) haploinsufficient for TERC	Not specified	Activates telomerase and lengthens telomeres in a telomerase-dependent manner.	[1]
In Vivo	Rats	10, 20, and 40 mg/kg (oral)	Oral bioavailability of approximately 25.70% at 10 mg/kg.	[10]
In Vivo	Mice	Not specified	Dietary supplementation increases Telomerase Reverse Transcriptase (TERT)	[1]

expression in
bone marrow,
lungs, heart,
brain, and liver.

Table 2: Clinical and Preclinical Studies on TA-65

Study Type	Model System/Sub jects	Dose	Duration	Key Findings	Reference
Human Clinical Trial (Randomized, Double-Blind, Placebo-Controlled)	117 CMV-positive subjects (53-87 years)	Low Dose: 250 U (8 mg active ingredient)	12 months	Significant increase in telomere length (530 ± 180 bp; $p = 0.005$) compared to placebo group which lost telomere length (290 ± 100 bp; $p = 0.01$).	[3] [4]
Human Clinical Trial (Randomized, Double-Blind, Placebo-Controlled)	117 CMV-positive subjects (53-87 years)	High Dose: 1000 U (32 mg active ingredient)	12 months	No statistically significant change in telomere length.	[3] [4]

In Vivo	Female Mice	Dietary supplementat ion	3 months	Increased telomerase activity by approximatel y two-fold in mouse fibroblasts. [5] Elongation of short telomeres and reduction of DNA damage.
In Vivo	Mice	Dietary supplementat ion	3 months	10-fold increase in mouse TERT mRNA and protein levels in the liver. [5]

Experimental Protocols

Key Experiment: Randomized, Double-Blind, Placebo-Controlled Study of TA-65

Objective: To evaluate the effect of TA-65 on telomere length in humans.

Study Design: A randomized, double-blind, placebo-controlled study was conducted over a 12-month period.[3][4]

Participants: 117 relatively healthy cytomegalovirus (CMV)-positive subjects aged between 53 and 87 years.[3][4]

Intervention:

- Low-Dose Group (n=23): Received one capsule of TA-65 (250 U, containing 8 mg of the active ingredient) and three placebo capsules daily.[3]
- High-Dose Group (n=22): Received four capsules of TA-65 (total 1000 U, containing 32 mg of the active ingredient) daily.[3]
- Placebo Group (n=52): Received four placebo capsules daily.[3]

Methodology:

- Telomere Length Measurement: Telomere length was measured at baseline, 3, 6, 9, and 12 months. The specific method for telomere length analysis was likely quantitative PCR (qPCR) or a similar high-throughput method, though the abstract does not specify the exact technique.
- Study Cycles: The study involved 104-day cycles, consisting of 90 days of product/placebo intake followed by a 14-day washout period.[3]

Statistical Analysis: Changes in telomere length from baseline were compared between the groups using appropriate statistical tests (e.g., t-tests or ANOVA) with p-values calculated to determine statistical significance.[3][4]

Key Experiment: In Vitro Telomerase Activation by Cycloastragenol

Objective: To determine the effect of **Cycloastragenol** (CAG) on telomerase activity in human cells.

Cell Line: Human Neonatal Keratinocytes (HEKn).[9]

Treatment: HEKn cells were treated with varying concentrations of CAG (0.01-10 μ M) for 24 hours. A vehicle control (DMSO) and a positive control (Epidermal Growth Factor, EGF, at 50 ng/ml) were also used.[9]

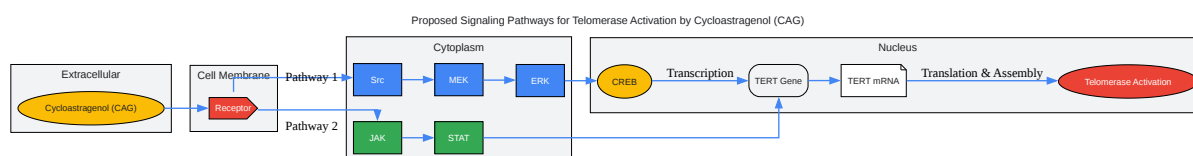
Methodology:

- **Telomerase Activity Assay:** Telomerase activity in the cell lysates was measured using the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) assay. This is a highly sensitive PCR-based method that quantifies the amount of telomeric repeats added to a substrate by telomerase.[9]
- **Cell Proliferation Assay:** To assess the effect on cell growth, an MTT assay was performed on HEK293 cells treated with 3 μ M CAG for 6 days.[9]

Data Analysis: Telomerase activity was expressed as a fold change relative to the vehicle control. Statistical significance was determined using appropriate statistical tests.[9]

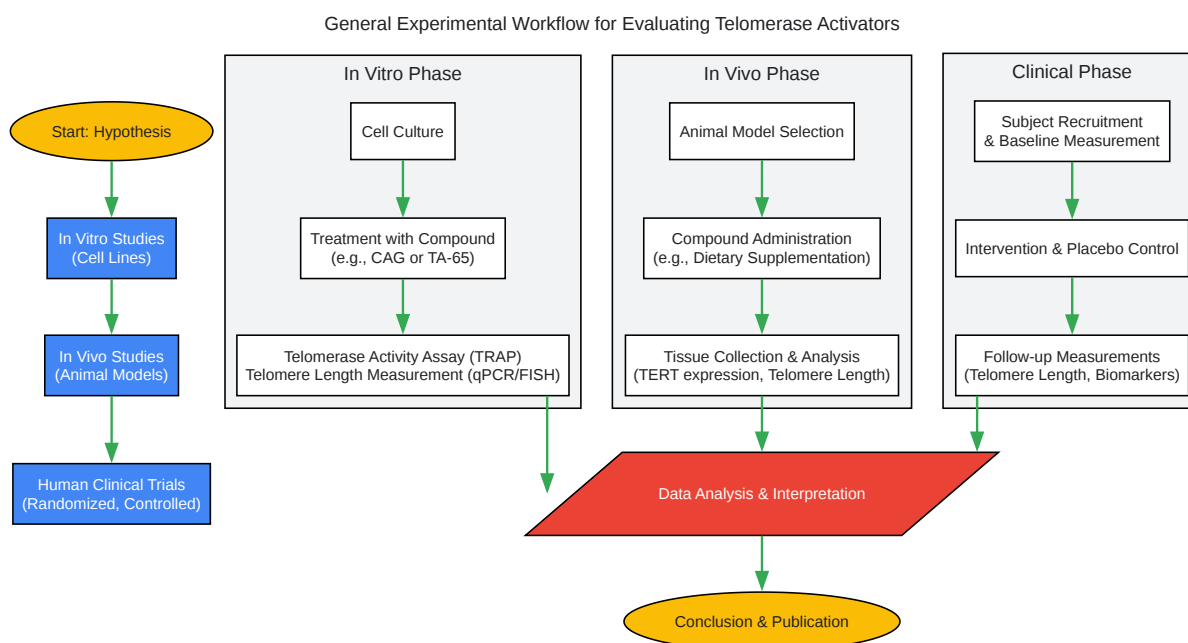
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for telomerase activation by **Cycloastragenol** and a typical experimental workflow for evaluating telomerase activators.



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Caption: Proposed signaling pathways for **Cycloastragenol** (CAG)-mediated telomerase activation.



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Caption: A generalized experimental workflow for the evaluation of telomerase activators.

Comparative Analysis and Discussion

Direct, head-to-head comparative studies of **Cycloastragenol** and TA-65 are lacking in the published scientific literature, making a definitive statement on their relative efficacy challenging. However, based on the available data, several points can be discussed.

Efficacy: The most robust evidence for in vivo efficacy in humans comes from the clinical trial on TA-65.[3][4] The low dose of TA-65 demonstrated a statistically significant increase in telomere length over a 12-month period.[3][4] Interestingly, the high dose did not show a

significant effect, suggesting a potential bell-shaped dose-response curve.[3] For **Cycloastragenol**, while preclinical studies are promising, demonstrating telomerase activation in various cell types and increased TERT expression in animal tissues, there is a lack of published, peer-reviewed clinical trials with the same level of rigor as the TA-65 study to quantify its effect on telomere length in humans.[1][9]

Bioavailability and Formulation: TA-65 is marketed as a product with enhanced bioavailability.[6][7] The clinical trial on TA-65 used a specific formulation (TA-65MD) designed to improve its absorption.[3] Studies on **Cycloastragenol** have indicated that while it is absorbed through the intestinal epithelium, it undergoes extensive first-pass metabolism in the liver, which could limit its oral bioavailability.[2][11] This suggests that the formulation of the delivery system is a critical factor in the in vivo efficacy of these compounds.

Mechanism of Action: Both compounds are believed to exert their effects through the activation of telomerase. The proposed signaling pathways for **Cycloastragenol** involve the activation of several kinases, including Src/MEK/ERK and JAK/STAT pathways, which ultimately lead to increased expression of TERT, the catalytic subunit of telomerase.[2] The precise molecular interactions of the active component in TA-65 are proprietary but are presumed to be similar, focusing on the upregulation of telomerase activity.[12]

Conclusion

Both **Cycloastragenol** and TA-65 have demonstrated the ability to activate telomerase in preclinical studies. TA-65 has further substantiated this with a randomized, double-blind, placebo-controlled clinical trial in humans, showing a statistically significant increase in telomere length at a specific low dose. The formulation of TA-65 is designed for enhanced bioavailability, which may be a key factor in its observed in vivo effects. While **Cycloastragenol** shows promise in in vitro and animal studies, more rigorous clinical trials are needed to establish its efficacy in humans and to allow for a direct comparison with TA-65. Future research should focus on head-to-head comparative studies and further elucidation of the dose-response relationship for both compounds.

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